Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 4-methylphenyl group at the 5-position of the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate are currently unknown. This compound is structurally similar to indazole, which has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Based on its structural similarity to indazole, it may interact with its targets through similar mechanisms .
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that this compound may also have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium ethoxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
5-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form, which may have different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethyl ester and 4-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYCHMHZXYAQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227770 | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242014-95-4 | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242014-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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